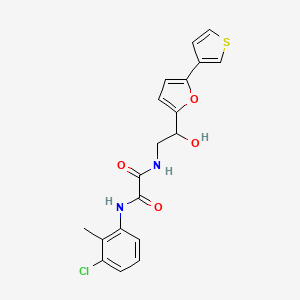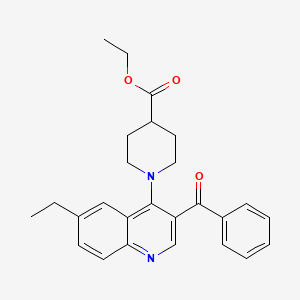
(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound that has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in a number of fields. In
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
This compound is used in the synthesis of bioactive compounds, particularly pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. These derivatives have shown promising biological activities, such as inhibitors of receptor tyrosine kinase. They have been evaluated for their pharmacokinetic profiles and anticancer activity against lung cancer cell lines, showing more cytotoxic activity than the reference drug imatinib .
Antibacterial and Antifungal Applications
The synthesized derivatives of this compound have been tested for antibacterial and antifungal activities against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species. One of the derivatives showed high activity with minimum inhibitory concentration (MIC) values ranging from 16 to 128 μg/mL, which can be attributed to its structure .
Antioxidant Properties
The antioxidant property of the derivatives has been studied using the DPPH (2,2-diphenylpicrylhydrazyl) method. The results indicated that the evaluated IC50 value was close to the IC50 value of ascorbic acid, suggesting significant antioxidant potential .
Catalysis in Organic Synthesis
Magnesium oxide nanoparticles (MgO NPs) have been used to catalyze the synthesis of novel derivatives of this compound. The use of nanocatalysts is a modern approach in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals .
Pharmaceutical Intermediates
Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates. The compound is part of the synthetic methods that have gained extensive attention for the production of these intermediates. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones, which is a significant process in pharmaceutical chemistry .
Water-Involving Oxidation Reactions
The compound has been involved in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions. This represents a new insight for water-involving oxidation reactions, which is crucial for environmentally friendly and sustainable chemistry practices .
Propiedades
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-23-16-15(5-2-8-19-16)17(21)20-11-3-4-14(12-20)22-13-6-9-18-10-7-13/h2,5-10,14H,3-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJVOYOALYFBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

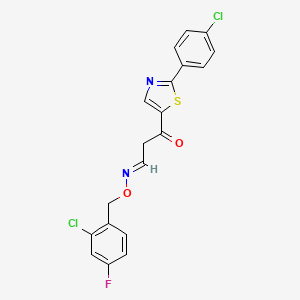

![1-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2610101.png)

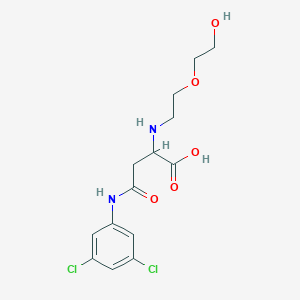
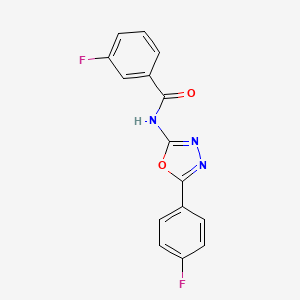
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)
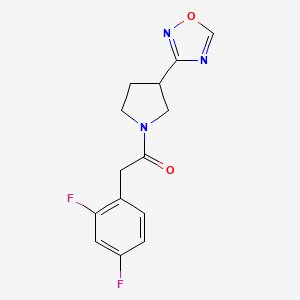
![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2610115.png)
![1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine](/img/structure/B2610116.png)
